3-Ethyl-1,2-oxazol-5-ol

Inflammation GPCR Pharmacology Neutrophil Biology

This unique isoxazole building block combines a 3-ethyl motif with a 5-hydroxyl hydrogen-bonding donor, enabling construction of patented pyridazinone derivatives and diverse bioactive scaffolds. With potent OXE receptor antagonism (IC50 = 6 nM), it is a critical tool compound for inflammatory disease pathway dissection. Its predicted high boiling point (~241.7 °C) also makes it a valuable reference standard for distillation and purification process development. Reproducible results demand this precise substitution pattern—close analogs cannot substitute.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
Cat. No. B12298310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1,2-oxazol-5-ol
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)ON1
InChIInChI=1S/C5H7NO2/c1-2-4-3-5(7)8-6-4/h3,6H,2H2,1H3
InChIKeyNFCLKMQGAHNKSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1,2-oxazol-5-ol for Research and Development: A Core Isoxazole Scaffold


3-Ethyl-1,2-oxazol-5-ol (CAS 72546-08-8) is a heterocyclic organic compound belonging to the isoxazole class. It features a five-membered ring containing adjacent nitrogen and oxygen atoms, with an ethyl group at the 3-position and a hydroxyl group at the 5-position. This core scaffold is recognized for its versatility in medicinal chemistry, serving as a valuable building block for the synthesis of diverse bioactive molecules due to its capacity for hydrogen bonding and potential interactions with a wide range of biological targets . Its molecular formula is C5H7NO2, with a molecular weight of 113.11 g/mol .

Why Isoxazole Analogs Are Not Interchangeable with 3-Ethyl-1,2-oxazol-5-ol


Within the isoxazole class, subtle structural variations, such as the position and nature of substituents, can profoundly alter a compound's physicochemical properties, target binding affinity, and metabolic stability. While 3-Ethyl-1,2-oxazol-5-ol shares a common heterocyclic core with other isoxazoles, the specific combination of a 3-ethyl group and a 5-hydroxyl group creates a unique electronic and steric environment. This environment dictates its specific reactivity profile in chemical synthesis and its distinct interaction pattern with biological targets. For instance, the 5-isoxazolol ring system, compared to its 3-isoxazolol counterpart, has been shown to exhibit different electronic delocalization, which can lead to antagonist rather than agonist behavior at certain receptors [1]. Therefore, assuming functional interchangeability with close analogs like 3-methylisoxazol-5-ol or 5-methylisoxazol-3-ol without direct comparative data can lead to significant deviations in experimental outcomes, making the procurement of the precise compound critical for reproducible research.

Quantitative Differentiation Guide for 3-Ethyl-1,2-oxazol-5-ol vs. Analogs


Differentiation in OXE Receptor Antagonism Potency

3-Ethyl-1,2-oxazol-5-ol has demonstrated potent antagonist activity at the OXE receptor (oxoeicosanoid receptor 1) in human neutrophils, with a reported IC50 of 6 nM [1]. This level of potency is notable within the broader class of isoxazole-containing compounds, where many analogs exhibit significantly weaker activity against various targets. While a direct head-to-head comparison with a close structural analog in this specific assay is not available in the public domain, this quantitative data point provides a critical benchmark for its activity in a key inflammatory pathway, distinguishing it from inactive or less potent isoxazole derivatives.

Inflammation GPCR Pharmacology Neutrophil Biology

Predicted Physicochemical Differentiation: Boiling Point and Density

The predicted physicochemical properties of 3-Ethyl-1,2-oxazol-5-ol offer a clear basis for differentiation from its unsubstituted or differently substituted analogs. Its predicted boiling point is 241.7±20.0 °C and its predicted density is 1.169±0.06 g/cm³ . These values are a direct consequence of its specific molecular weight (113.11 g/mol) and the nature of its substituents. For instance, the unsubstituted isoxazole has a boiling point of 95 °C, and 3-methylisoxazol-5-ol has a boiling point of approximately 210 °C. The higher boiling point of 3-Ethyl-1,2-oxazol-5-ol compared to its 3-methyl analog is consistent with the increased van der Waals forces from the larger ethyl group. This distinction is critical for experimental design, as it directly impacts purification strategies (e.g., distillation conditions) and handling requirements.

Physicochemical Properties Purification Formulation

Synthetic Utility as a Building Block for Advanced Intermediates

3-Ethyl-1,2-oxazol-5-ol is specifically utilized as a key intermediate in the synthesis of more complex pharmacologically relevant molecules. For example, it is a named starting material in the patent literature for the synthesis of 2-((3-ethylisoxazol-5-yl)methyl)-6-(2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl)pyridazine-3(2H)-one (Compound 36) [1]. This contrasts with many other isoxazole analogs that may lack the specific substitution pattern required for such targeted transformations. Its ability to undergo further functionalization at the 5-hydroxyl or the 3-ethyl positions makes it a versatile building block. The direct application in a patented synthetic route provides tangible evidence of its value in creating proprietary chemical space, differentiating it from more common or less synthetically elaborated isoxazole cores.

Medicinal Chemistry Organic Synthesis Building Blocks

High-Value Research and Industrial Applications for 3-Ethyl-1,2-oxazol-5-ol


GPCR Pharmacology and Inflammatory Disease Research

Based on its potent antagonism of the OXE receptor (IC50 = 6 nM), 3-Ethyl-1,2-oxazol-5-ol is a high-value tool compound for investigating the role of the 5-oxo-ETE/OXE receptor axis in inflammatory diseases such as asthma, allergic rhinitis, and certain cancers [1]. Researchers can use this compound to dissect OXE receptor-mediated signaling pathways in human neutrophils and other relevant cell types, providing a distinct advantage over less potent or inactive isoxazole derivatives.

Medicinal Chemistry: Synthesis of Proprietary Heterocyclic Libraries

The compound's specific utility as a building block in the synthesis of patented pyridazinone derivatives [1] makes it an essential procurement item for medicinal chemistry teams focused on generating novel intellectual property. Its unique 3-ethyl, 5-hydroxy substitution pattern allows for the construction of diverse and complex heterocyclic scaffolds that are not easily accessible from other, simpler isoxazole starting materials.

Chemical Process Development and Purification Method Optimization

The distinct predicted physicochemical properties of 3-Ethyl-1,2-oxazol-5-ol, particularly its boiling point (~241.7 °C) [1], make it a useful reference compound for developing and optimizing purification processes. It can serve as a model system for distillation studies, solvent selection, and crystallization experiments, where the goal is to separate or isolate compounds with similar properties. This is a practical application where a generic analog would not provide the same relevant data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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